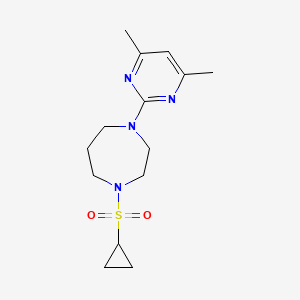amino}pyridine-2-carbonitrile](/img/structure/B15119963.png)
6-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amino}pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-2-carbonitrile is a complex organic compound that features a benzodioxin ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-2-carbonitrile typically involves multiple steps. One common method starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with pyridine-2-carbonitrile under specific conditions to form the desired compound. The reaction often requires the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
6-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 6-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-2-carbonitrile involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzodioxin core structure and exhibit similar chemical properties.
Pyridine-2-carbonitrile derivatives: These compounds share the pyridine ring and are used in similar applications.
Uniqueness
What sets 6-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-2-carbonitrile apart is its unique combination of the benzodioxin and pyridine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C16H15N3O2 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
6-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]pyridine-2-carbonitrile |
InChI |
InChI=1S/C16H15N3O2/c1-19(16-4-2-3-13(10-17)18-16)11-12-5-6-14-15(9-12)21-8-7-20-14/h2-6,9H,7-8,11H2,1H3 |
InChI Key |
RSIUYUQUBAONTH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)C3=CC=CC(=N3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(4,4-difluoropiperidine-1-carbonyl)piperidine](/img/structure/B15119881.png)
![4-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B15119891.png)
![N,N-dimethyl-4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B15119905.png)
![N-cyclopropyl-4-[(2-fluorophenyl)methyl]morpholine-2-carboxamide](/img/structure/B15119909.png)
![4-(4,4-Difluoropiperidine-1-carbonyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B15119915.png)

![6-Methoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B15119921.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline](/img/structure/B15119926.png)
![4-{Furo[3,2-c]pyridin-4-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15119937.png)
![5-chloro-N-[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B15119943.png)

![5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B15119957.png)

![4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B15119970.png)
